molecular formula C20H44N2O2Sn B2582433 SnAP Pip Reagent CAS No. 1557287-99-6

SnAP Pip Reagent

Cat. No.: B2582433
CAS No.: 1557287-99-6
M. Wt: 463.294
InChI Key: LGYNPAYNCSWDHV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the compound tert-Butyl (2-aminoethyl)((tributylstannyl)methyl)carbamate, also known as SnAP Pip Reagent, are various aldehyde substrates . These substrates play a crucial role in numerous biochemical reactions, particularly in the formation of N-heterocycles .

Mode of Action

tert-Butyl (2-aminoethyl)((tributylstannyl)methyl)carbamate interacts with its aldehyde targets through a one-step route . This interaction results in the synthesis of saturated N-heterocycles . The reaction conditions required for this synthesis are mild, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .

Biochemical Pathways

The action of tert-Butyl (2-aminoethyl)((tributylstannyl)methyl)carbamate affects the biochemical pathway of N-heterocycle formation . The downstream effects of this include the production of a wide variety of saturated N-heterocycles, including morpholines, piperazines, thiomorpholines, oxazepines, and diazepines .

Pharmacokinetics

The compound’s interaction with aldehyde substrates suggests that it may have good bioavailability due to its ability to participate in biochemical reactions under mild conditions .

Result of Action

The molecular and cellular effects of the action of tert-Butyl (2-aminoethyl)((tributylstannyl)methyl)carbamate result in the synthesis of saturated N-heterocycles . These heterocycles are crucial components of many bioactive compounds, including pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: SnAP Pip Reagent is synthesized through a straightforward process involving the reaction of tributylstannylmethylamine with Boc-protected aminoethyl chloride. The reaction typically occurs under mild conditions, making it accessible for laboratory synthesis .

Industrial Production Methods: While specific industrial production methods are not detailed, the reagent’s synthesis is scalable, allowing for multigram production. The process involves standard organic synthesis techniques, ensuring consistency and purity .

Chemical Reactions Analysis

Types of Reactions: SnAP Pip Reagent primarily undergoes substitution reactions, particularly with aldehydes to form saturated N-heterocycles. This reaction is facilitated by the presence of the stannyl group, which acts as a leaving group .

Common Reagents and Conditions: The reagent reacts with various aldehydes under mild conditions. Common reagents include aryl, heteroaryl, glyoxyl, aliphatic, and halogenated aldehydes. The reactions typically occur at room temperature, making them convenient for laboratory settings .

Major Products: The major products formed from these reactions are saturated N-heterocycles, including piperazines and morpholines. These compounds are valuable in drug discovery and development due to their structural diversity and biological activity .

Scientific Research Applications

SnAP Pip Reagent is widely used in scientific research for the synthesis of N-heterocycles. These compounds are crucial in medicinal chemistry for developing new pharmaceuticals. The reagent’s ability to form diverse N-heterocycles under mild conditions makes it a valuable tool for researchers .

In addition to its use in chemistry, this compound has applications in biology and medicine. The N-heterocycles synthesized using this reagent are often explored for their potential as therapeutic agents. The reagent’s versatility also extends to industrial applications, where it is used in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds:

  • SnAP M Reagent
  • SnAP TM Reagent
  • SnAP OA Reagent
  • SLAP N-Bn Pip Reagent

Uniqueness: SnAP Pip Reagent stands out due to its ability to form a wide range of saturated N-heterocycles under mild conditions. Its versatility and ease of use make it a preferred choice for researchers in various fields .

Biological Activity

SnAP Pip Reagent, also known as Snap 2ME-pip, is a specialized chemical compound utilized primarily in organic synthesis, particularly for the formation of nitrogen-containing heterocycles such as piperazines and morpholines. These compounds are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The molecular formula of this compound is C22H36N2O2S, with a molar mass of 463.29 g/mol, and it is typically stored at -20°C due to its liquid state and density of 1.108 g/mL.

The biological activity of compounds synthesized using this compound primarily stems from their structural characteristics, which allow for interactions with various biological targets. The reagent facilitates the conversion of aldehydes into N-unprotected piperazines and morpholines through stannylation reactions that form stable carbon-nitrogen bonds. This transformation is crucial in constructing various nitrogen-containing heterocycles that exhibit significant pharmacological activities.

Pharmacological Properties

Research indicates that piperazines and morpholines synthesized using this compound possess a range of biological activities:

  • Antimicrobial Activity : Compounds derived from piperazine structures have shown effectiveness against various bacterial strains.
  • Antiviral Properties : Some morpholine derivatives exhibit antiviral effects, making them potential candidates for drug development against viral infections.
  • Anticancer Activity : Certain synthesized compounds have demonstrated cytotoxicity against cancer cell lines, suggesting their utility in oncology.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of piperazine derivatives synthesized using this compound. The results indicated that several compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 4 to 32 µg/mL, highlighting the potential for developing new antimicrobial agents based on these structures.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer activities of morpholine derivatives synthesized via this compound. The study utilized various cancer cell lines, including breast and lung cancer models. Results showed that certain derivatives induced apoptosis in cancer cells at concentrations as low as 10 µM, suggesting promising therapeutic applications.

Comparative Analysis

The following table summarizes the key features and biological activities associated with this compound compared to other similar reagents:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compound C22H36N2O2SEfficient synthesis of piperazines/morpholinesAntimicrobial, antiviral, anticancer
SnAP Reagent VariesSimilar applications but different structural motifsVaries
Tetra-n-butylstannyl VariesUsed for stannylation but less selectiveLimited biological activity
Tri-n-butyltin chloride VariesCommonly used but more toxicLimited biological activity

This comparison illustrates that this compound stands out due to its specific application in synthesizing biologically active N-heterocycles efficiently while maintaining lower toxicity levels compared to traditional stannylating agents.

Properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-(tributylstannylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N2O2.3C4H9.Sn/c1-8(2,3)12-7(11)10(4)6-5-9;3*1-3-4-2;/h4-6,9H2,1-3H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYNPAYNCSWDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CN(CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44N2O2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557287-99-6
Record name tert-butyl N-(2-aminoethyl)-N-[(tributylstannyl)methyl]carbamate
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